molecular formula C18H16ClN3O4S2 B2471466 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886911-75-7

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2471466
CAS No.: 886911-75-7
M. Wt: 437.91
InChI Key: NEGIDEHCRBOSJC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a sulfonyl group attached to a 4-chlorophenyl group, a propanamide group, and a 1,3,4-oxadiazol-2-yl group attached to a 5-(2-(methylthio)phenyl) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,3,4-oxadiazol-2-yl group, for example, is a heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides represent a significant class of compounds with a wide range of pharmacological activities. These include their use as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The sulfonamide moiety is crucial in many clinically used drugs and has been explored for its potential in targeting various disease states, including cancer, glaucoma, and bacterial infections. The ongoing development and patenting of novel sulfonamide compounds underscore their versatility and importance in medicinal chemistry and drug design (Carta, Scozzafava, & Supuran, 2012).

1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another core structure that has been extensively investigated for its diverse pharmacological properties. Compounds containing this ring system have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This has led to the development of numerous derivatives with enhanced efficacy and reduced toxicity, highlighting the 1,3,4-oxadiazole scaffold's potential as a valuable pharmacophore in drug discovery and development. The therapeutic worth of 1,3,4-oxadiazole tailored compounds continues to be a significant area of research, with many compounds showing high therapeutic potency across various medical applications (Verma et al., 2019).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal applications, for example, future research could involve in vitro and in vivo testing .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGIDEHCRBOSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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